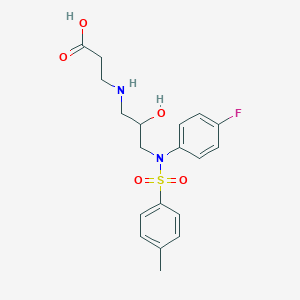![molecular formula C20H19N5O3 B2537717 benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 1455461-79-6](/img/structure/B2537717.png)
benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone, is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzo[d][1,3]dioxole and pyrazole rings, are commonly found in molecules with significant pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of Schiff bases, condensation reactions, and the use of various reagents to introduce specific functional groups. For example, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves structurally diverse benzo[d]thiazole-2-carboxamides and their evaluation as anti-mycobacterial agents . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction studies. For instance, the crystal structure of a novel bioactive heterocycle was determined, revealing the conformation of the rings and the presence of intermolecular hydrogen bonds . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activities. For example, Schiff base derivatives have been synthesized and tested for antimicrobial, antioxidant, and larvicidal activities . The compound may also undergo various chemical reactions, particularly those that are relevant to its potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their structural characteristics and functional groups. The thermal decomposition and stability of a pyrazole derivative were studied using thermogravimetric analysis, and the compound's nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . Similar analyses would be pertinent for understanding the properties of the compound .
Relevant Case Studies
While the provided papers do not mention case studies involving the exact compound, they do provide insights into the biological activities of structurally related compounds. For instance, certain benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have shown promising anti-mycobacterial potential , and other heterocyclic compounds have been evaluated for their antioxidant and antimicrobial activities . These studies suggest that the compound may also possess significant biological activities worthy of further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives, including structures related to benzo[d][1,3]dioxol-5-yl derivatives, and assessing their antimicrobial activities. Their research highlighted variable and modest antimicrobial efficacy against different strains of bacteria and fungi Patel, N., Agravat, S. N., & Shaikh, F. M. (2011).
Anticancer and Antiproliferative Activities
Research by Inceler, Yılmaz, and Baytas (2013) synthesized novel thiophene-containing 1,3-diarylpyrazole derivatives linked to benzo[d][1,3]dioxol moieties and investigated their anticancer activity against various human cancer cells. Their findings indicated that certain derivatives exhibited significant growth inhibitory effects on Raji and HL60 cancer cells, suggesting potential for further development as anticancer agents Inceler, N., Yılmaz, A., & Baytas, S. (2013).
Antimicrobial and Anti-proliferative Evaluation
Mansour, Aboelnaga, Nassar, and Elewa (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties and evaluated their antimicrobial and antiproliferative activities. Their results showed that certain compounds exhibited promising antimicrobial and antiproliferative properties, with notable inhibitory effects against HCT-116 cancer cells Mansour, E., Aboelnaga, A., Nassar, E., & Elewa, S. I. (2020).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving Benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone are not well-characterized .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-20(14-3-4-17-18(10-14)28-13-27-17)25-8-6-24(7-9-25)19-11-16(22-23-19)15-2-1-5-21-12-15/h1-5,10-12H,6-9,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKVMNMDUSKLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

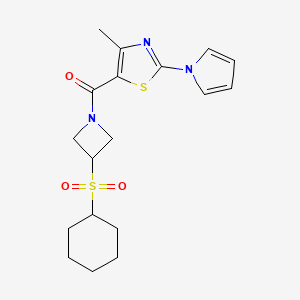


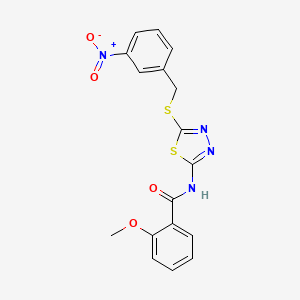


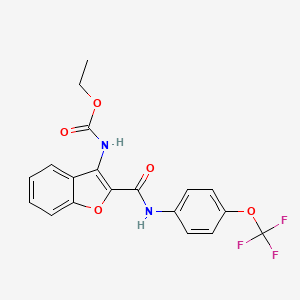
![N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2537647.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)
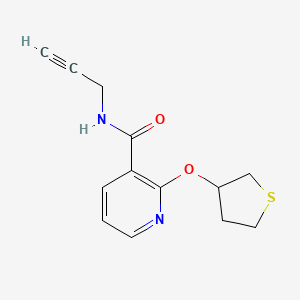

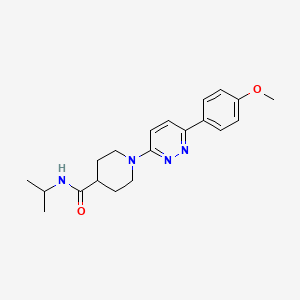
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)
